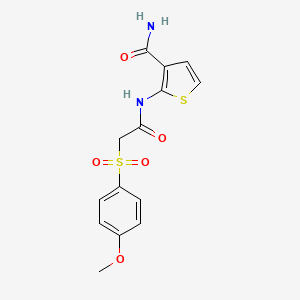

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide

Description

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a thiophene carboxamide derivative characterized by a sulfonylacetamido side chain substituted with a 4-methoxyphenyl group. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds where chloroacetamido intermediates react with aromatic amines in ethylene glycol .

Properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-21-9-2-4-10(5-3-9)23(19,20)8-12(17)16-14-11(13(15)18)6-7-22-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPCENKDDWIADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Acetamido Group Addition: The acetamido group can be added via acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an apoptosis-inducing agent in cancer therapy. Research indicates that derivatives of thiophene compounds can effectively induce apoptosis in cancer cells, particularly breast cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death through mitochondrial dysfunction and caspase activation .

Case Study Example :

A study conducted on the efficacy of thiophene derivatives demonstrated that compounds similar to 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was tested against various breast cancer cell lines, showing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

Anti-inflammatory Properties

The compound's sulfonamide group suggests potential anti-inflammatory properties. Sulfonamides are known for their ability to inhibit enzymes involved in inflammatory processes. This compound may act by modulating the activity of pro-inflammatory cytokines and chemokines.

Research Findings :

Experimental models have shown that related compounds can reduce inflammation markers such as TNF-alpha and IL-6 in animal models of arthritis, indicating that 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties, which could make this compound useful against various bacterial strains. The presence of both the thiophene ring and the sulfonamide moiety enhances its interaction with bacterial enzymes.

Case Study Example :

In vitro studies have shown that similar thiophene compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide may also possess similar antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

5-Cyano-N-(4-Methoxyphenyl)-4-(2-(Arylamino)acetamido)thiophene-3-carboxamide Derivatives (Compounds 5, 6, 10)

- Structure: Features a cyano group at position 5 and an arylamino-acetamido side chain.

- Activity: These derivatives demonstrate potent inhibitory activity against hepatocellular carcinoma, attributed to structural mimicry of VEGFR-2 inhibitors like XL-880 and CP-547-623. Their design incorporates a "tail" region analogous to Sorafenib, enhancing kinase domain interactions .

- Key Data :

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound IIId/122)

- Structure : Includes a tetrahydrobenzo[b]thiophene core and a piperazine-linked acetamido group.

- Activity : Exhibits 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40% inhibition) in rodent models. This highlights the role of the piperazine moiety in enhancing blood-brain barrier penetration .

- Key Data :

- Molecular Formula: C21H26N4O3S (estimated).

- Target: Acetylcholinesterase (Alzheimer’s disease).

Isopropyl 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (EU1794-19)

- Structure: Contains a thiazolidinone ring and methyl-substituted tetrahydrobenzo[b]thiophene.

- Activity : Functions as an NMDAR modulator, illustrating the versatility of thiophene carboxamides in targeting neurological pathways .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Structure: Features acrylamido and cyano substituents on a dimethylthiophene core.

- Activity: Demonstrates antioxidant and anti-inflammatory properties, with IC50 values comparable to standard agents like ascorbic acid. The cyano group enhances electron-withdrawing effects, stabilizing radical intermediates .

Comparative Analysis Table

Key Structural and Functional Insights

Sulfonyl vs. Cyano/Arylamino Groups: The target compound’s sulfonyl group may improve solubility and hydrogen-bonding capacity compared to cyano or arylamino substituents in analogs. This could enhance target affinity but may reduce blood-brain barrier permeability relative to piperazine-containing derivatives like IIId .

Core Modifications :

- Tetrahydrobenzo[b]thiophene cores (e.g., IIId, EU1794-19) show superior CNS activity due to increased lipophilicity, whereas simpler thiophene cores (e.g., Compounds 5–10) favor peripheral kinase targeting .

Therapeutic Potency :

- AChE inhibition by IIId surpasses donepezil, suggesting that bulky side chains (e.g., piperazine) optimize enzyme active-site interactions .

Biological Activity

The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfonamide and acetamide functionalities. The presence of the 4-methoxyphenyl group is significant for enhancing the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activity of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide has been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Studies indicate that it induces apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .

- Efficacy :

- Case Study : A study demonstrated that compounds similar to 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide significantly inhibited tumor growth in vivo, with a notable reduction in tumor size in treated mice models .

Antimicrobial Activity

- Mechanism of Action : The compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation .

-

Efficacy :

- Minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial properties .

- The compound also exhibits synergistic effects when combined with other antibiotics, enhancing overall efficacy against resistant bacterial strains.

- Case Study : In a study focusing on multi-drug resistant strains, the compound demonstrated significant antibacterial activity, leading to recommendations for further exploration in clinical settings .

Comparative Analysis of Biological Activity

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 8.1 μM | Apoptosis via caspase activation |

| MDA-MB-231 | 19.5 μM | ERK1/2 pathway inhibition | |

| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | Cell wall synthesis disruption |

| Escherichia coli | <0.25 μg/mL | Biofilm inhibition |

Q & A

Q. What are the most reliable synthetic routes for 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide and its derivatives?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving sulfonylation, amidation, and cyclization. For example, derivatives with similar scaffolds (e.g., 1,3,4-oxadiazole-thioether hybrids) are synthesized by reacting sulfonylated intermediates with heterocyclic precursors under reflux in ethanol or DMF. Optimization of reaction time (6–12 hours) and temperature (60–80°C) improves yields (87–88%) . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Critical parameters include stoichiometric control of sulfonyl chlorides and anhydrous conditions to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Combine IR spectroscopy to confirm sulfonyl (S=O, 1150–1250 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups . ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.8 ppm for methoxyphenyl) and acetamido protons (δ 2.1–2.4 ppm). For stereoisomers, NOESY or chiral HPLC is essential . ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 516.63 for 8i derivatives) .

Q. What solvent systems are optimal for solubility and crystallization?

- Methodological Answer: The compound shows moderate solubility in DMSO, DMF, and ethanol. For crystallization, use mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) with slow evaporation. Derivatives like 8i crystallize as white solids (melting point 142–144°C) under controlled cooling rates (1–2°C/min) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-1. Focus on substituent effects: methoxy groups enhance hydrophobic interactions, while sulfonyl groups improve solubility. MD simulations (100 ns) assess stability of ligand-protein complexes . Validate predictions with SAR by synthesizing analogs (e.g., replacing methoxy with ethoxy or halogen groups) .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer: Systematically compare in vitro assays (e.g., IC₅₀ values for enzyme inhibition) under standardized conditions (pH 7.4, 37°C). For COX-1 inhibitors, use human recombinant enzymes and control for off-target effects via selectivity profiling (COX-2 vs. COX-1). Conflicting data may arise from impurities; validate purity via HPLC (>95%) and LC-MS .

Q. How to optimize reaction conditions for scale-up while maintaining enantiomeric purity?

- Methodological Answer: Use mechanochemical synthesis (ball milling) with chiral amines as organocatalysts. Ethanol-assisted grinding reduces solvent waste and improves enantioselectivity (e.g., 90% ee for α-glycine derivatives) . For large batches, flow chemistry with immobilized catalysts (e.g., silica-supported NaCl) ensures consistent yields and reduces racemization .

Q. What experimental designs are recommended for studying metabolic stability?

- Methodological Answer: Conduct microsomal incubation assays (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification. Monitor phase I metabolites (oxidation, demethylation) and phase II conjugates. Use deuterated internal standards for quantification accuracy. Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) across species (rat vs. human) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.